molecular formula C15H20N2O3S B4188377 N-bicyclo[2.2.1]hept-2-yl-4-[(methylsulfonyl)amino]benzamide

N-bicyclo[2.2.1]hept-2-yl-4-[(methylsulfonyl)amino]benzamide

Cat. No. B4188377
M. Wt: 308.4 g/mol
InChI Key: MCJBDBZNSLAVGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-bicyclo[2.2.1]hept-2-yl-4-[(methylsulfonyl)amino]benzamide is a synthetic compound that has been developed for scientific research purposes. It is commonly referred to as BAY 43-9006 or Sorafenib. This compound has been extensively studied for its potential applications in the treatment of cancer and other diseases.

Mechanism of Action

BAY 43-9006 works by inhibiting the activity of several kinases involved in tumor growth and angiogenesis. It targets the RAF/MEK/ERK signaling pathway, which is commonly activated in cancer cells. BAY 43-9006 also inhibits the activity of VEGFR-2 and PDGFR, which are involved in angiogenesis. By targeting multiple signaling pathways, BAY 43-9006 has been shown to be effective in inhibiting tumor growth and angiogenesis.
Biochemical and Physiological Effects:
BAY 43-9006 has been shown to have several biochemical and physiological effects. It inhibits the activity of several kinases involved in tumor growth and angiogenesis. It also inhibits the production of cytokines and growth factors involved in tumor growth. BAY 43-9006 has been shown to induce apoptosis in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells.

Advantages and Limitations for Lab Experiments

BAY 43-9006 has several advantages for lab experiments. It is a well-characterized compound that has been extensively studied for its potential applications in the treatment of cancer. It is also commercially available, making it easy to obtain for research purposes. However, there are also limitations to using BAY 43-9006 in lab experiments. It has been shown to have off-target effects on other kinases, which can complicate data interpretation. Additionally, the mechanism of action of BAY 43-9006 is not fully understood, which can make it difficult to design experiments to study its effects.

Future Directions

There are several future directions for the study of BAY 43-9006. One direction is to further study its potential applications in the treatment of other diseases such as hepatitis C and rheumatoid arthritis. Another direction is to study its potential applications in combination with other drugs for the treatment of cancer. Additionally, further research is needed to fully understand the mechanism of action of BAY 43-9006 and to develop more specific inhibitors of its target kinases.

Scientific Research Applications

BAY 43-9006 has been extensively studied for its potential applications in the treatment of cancer. It has been shown to inhibit the growth of tumor cells in vitro and in vivo. BAY 43-9006 works by targeting multiple signaling pathways involved in tumor growth and angiogenesis. It has also been studied for its potential applications in the treatment of other diseases such as hepatitis C and rheumatoid arthritis.

properties

IUPAC Name

N-(2-bicyclo[2.2.1]heptanyl)-4-(methanesulfonamido)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3S/c1-21(19,20)17-13-6-4-11(5-7-13)15(18)16-14-9-10-2-3-12(14)8-10/h4-7,10,12,14,17H,2-3,8-9H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCJBDBZNSLAVGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)C(=O)NC2CC3CCC2C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-bicyclo[2.2.1]hept-2-yl-4-[(methylsulfonyl)amino]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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